N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Overview
Description
N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide is 388.17869263 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on benzamide derivatives often focuses on their synthesis and the exploration of their chemical properties. For example, ultrasound-assisted synthesis has been applied to create novel derivatives with potential anti-tubercular activity, demonstrating the role of green chemistry in developing new pharmaceuticals (Nimbalkar et al., 2018). These findings indicate the versatility of benzamide compounds in drug synthesis and highlight the innovative methods to enhance their production efficiently.
Anticonvulsant Activity
Benzamide derivatives have been evaluated for their anticonvulsant properties in various animal models. Research has identified compounds with potent anticonvulsant activities, showcasing their potential in epilepsy treatment (Robertson et al., 1987). These studies contribute to the ongoing search for more effective and safer antiepileptic drugs.
Antimicrobial and Antioxidant Activities
The exploration of benzamide compounds extends to their antimicrobial and antioxidant properties. Studies have synthesized new derivatives and evaluated their activities against various pathogens and oxidative stress, contributing to the development of new therapeutic agents with broad-spectrum activity (Sindhe et al., 2016). This research underscores the multifunctional potential of benzamide derivatives in addressing diverse health challenges.
Neurological Applications
The neurological effects of benzamide derivatives, including their potential as neuroleptics and in the treatment of other neurological disorders, have been a subject of scientific inquiry. The structural analysis of these compounds contributes to understanding their activity and optimizing their therapeutic efficacy (Collin et al., 1986). This area of research highlights the importance of chemical structure in the pharmacological profile of benzamide derivatives.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-13-5-3-6-14(2)21(13)25-22(27)17-7-4-8-18(12-17)26-23(28)19-15-9-10-16(11-15)20(19)24(26)29/h3-8,12,15-16,19-20H,9-11H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOBTKHJXXWVRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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